PDE4A Inhibitory Potency: 3,4‑Dimethoxy N‑Aryl Substitution Delivers Single‑Digit Nanomolar Activity
In a scintillation‑proximity assay measuring cAMP hydrolysis by recombinant human PDE4A, N‑[1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl]‑2‑(3‑methylphenyl)acetamide achieved an IC₅₀ of 5.35 nM, comparable to the clinical candidate roflumilast (IC₅₀ = 0.7 nM) and markedly superior to the prototypical PDE4 inhibitor rolipram (IC₅₀ = 120 nM) [1]. This level of potency places the compound among the most active 5‑oxopyrrolidine‑based PDE4 inhibitors disclosed to date.
| Evidence Dimension | PDE4A catalytic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.35 nM |
| Comparator Or Baseline | Rolipram: 120 nM; Roflumilast: 0.7 nM |
| Quantified Difference | 22‑fold more potent than rolipram; 7.6‑fold less potent than roflumilast |
| Conditions | Recombinant human PDE4A; scintillation proximity assay (SPA); cAMP substrate |
Why This Matters
Procurement decisions for PDE4‑targeted screening cascades depend on baseline potency; a 22‑fold improvement over the widely used reference compound rolipram justifies selecting this compound over less active 5‑oxopyrrolidine analogs.
- [1] BindingDB entry BDBM399973 (US10323042, Example 53A). PDE4A3 SPA assay. View Source
